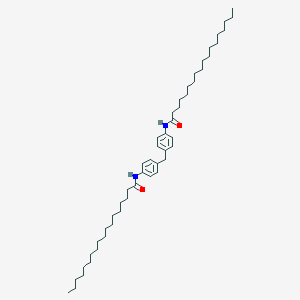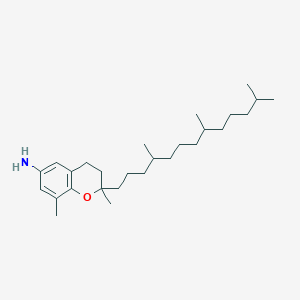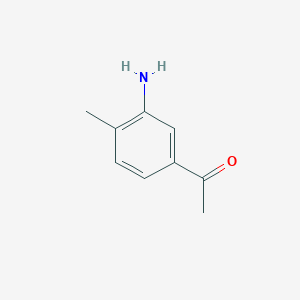
1-(3-Amino-4-methylphenyl)ethanon
Übersicht
Beschreibung
1-(3-Amino-4-methylphenyl)ethanone, also known as Methyl-3-Amino-4-Methylphenylacetone, is a synthetic chemical compound with a wide range of applications in both scientific research and industrial processes. This compound is used in a variety of laboratory experiments, as it is highly reactive and can be used to synthesize a variety of other compounds.
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
“1-(3-Amino-4-methylphenyl)ethanon” ist eine chemische Verbindung, die in verschiedenen chemischen Synthesen verwendet wird . Es ist bei Chemielieferanten erhältlich, was auf seine Verwendung in Laboreinstellungen für Forschung und Entwicklung hindeutet .
Transaminase-vermittelte chirale selektive Synthese
Diese Verbindung wurde in der Transaminase-vermittelten chiralen selektiven Synthese verwendet . Insbesondere wurde es zur Synthese von “(1R)-(3-methylphenyl)ethan-1-amin” aus "1-(3-methylphenyl)ethan-1-on" verwendet . Dieser Prozess beinhaltet die Verwendung eines Enzyms namens ATA-025 und Dimethylsulfoxid als Cosolvens .
Optimierung von Biokonversionsprozessen
Es wurden Untersuchungen durchgeführt, um den Biokonversionsprozess von “1-(3-methylphenyl)ethan-1-on” zu “(1R)-(3-methylphenyl)ethan-1-amin” unter Verwendung von Transaminasen zu optimieren . Variablen wie Enzymladung, Substratladung, Temperatur und pH wurden optimiert, um eine maximale Umwandlung und Ausbeute zu erreichen .
Produktion von pharmazeutischen Wirkstoffen
Das aus “this compound” synthetisierte “(1R)-(3-methylphenyl)ethan-1-amin” kann zur Synthese verschiedener pharmazeutischer Wirkstoffe verwendet werden . Dazu gehören Tecalcet-Hydrochlorid, Cinacalcet und Rivastigmin, die zur Behandlung von sekundärem Hyperparathyreoidismus, Parathyreoideakarzinom sowie Parkinson- und Alzheimer-Krankheit eingesetzt werden .
‘Was wäre wenn’ Studien
‘Was wäre wenn’ Studien wurden durchgeführt, um den zeitlichen Verlauf der Reaktion im Gramm-Maßstab zu untersuchen, indem die Prozessparameter drastisch geändert wurden
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(3-amino-4-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQYTLIHRDCHHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60321763 | |
| Record name | 1-(3-amino-4-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60321763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17071-24-8 | |
| Record name | 17071-24-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380875 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-amino-4-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60321763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


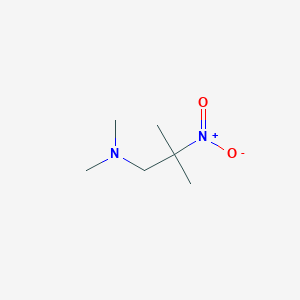

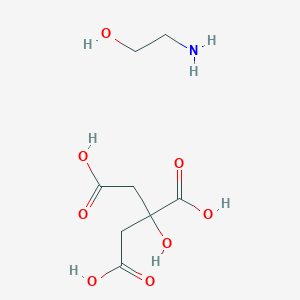


![17-Tert-butyl-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadecane](/img/structure/B99300.png)
